2-(2-chloro-4-phenylphenoxy)acetic acid

Herbicidal Activity Structure-Activity Relationship Phenoxyacetic Acids

Procurement of aryloxyacetic acids requires rigorous identity verification: minor substituent changes alter logP, receptor binding, and environmental fate. This chlorinated biphenylacetic acid (XLogP3 3.5) serves as a high-logP model for soil mobility studies and a certified reference material for emerging contaminant screening. - **Differentiator:** 2-Chloro substituent enables cross-coupling (Suzuki/Buchwald-Hartwig) for SAR exploration; carboxylic acid allows amide/ester conjugation. - **Specifications:** ≥97% purity. Ideal for plant physiology auxin studies (2-chloro-4-phenyl pattern fills SAR gaps) and analytical method validation.

Molecular Formula C14H11ClO3
Molecular Weight 262.69 g/mol
CAS No. 20292-28-8
Cat. No. B3024722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-4-phenylphenoxy)acetic acid
CAS20292-28-8
Molecular FormulaC14H11ClO3
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(=O)O)Cl
InChIInChI=1S/C14H11ClO3/c15-12-8-11(10-4-2-1-3-5-10)6-7-13(12)18-9-14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyUQRLYDDCHNEFAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-4-phenylphenoxy)acetic Acid: Procurement-Grade Overview


2-(2-Chloro-4-phenylphenoxy)acetic acid (CAS 20292-28-8) is a chlorinated aryloxyacetic acid derivative—a class historically associated with herbicidal and plant growth-regulating activity [1]. Possessing a biphenyl scaffold substituted with a chlorine at the 2-position of the phenoxy ring, it is sold as a research chemical with ≥95–97% purity by suppliers including Fluorochem and CymitQuimica . While robust public pharmacological data remain sparse, its structural similarity to high-volume herbicides such as 2,4-D and MCPA necessitates a rigorous, comparator-based technical specification for procurement decisions.

Chlorinated biphenyl scaffold with carboxylic acid handle supports SAR diversification and cross-coupling elaboration
High-purity certified reference material suitable for analytical method validation and metabolite profiling
High-logP aryloxyacetic acid probe for environmental partitioning, soil mobility, and QSAR modeling studies

Procurement Risk: Why Generic Aryloxyacetic Acids Cannot Substitute


Aryloxyacetic acids are not functionally interchangeable; minor substituent alterations on the phenyl ring can profoundly alter biological selectivity and potency [1]. Classic structure–activity relationships demonstrate that a 2-chloro substituent on a 4-substituted phenoxy backbone can either enhance or diminish herbicidal activity depending on the nature of the 4-substituent [2]. For instance, replacing the 4-phenyl group with a methyl or leaving the 4-position unsubstituted while retaining the 2-chloro yields compounds with markedly different logP, steric bulk, and electronic profiles. Therefore, procurement without chemical identity verification risks obtaining a compound with divergent solubility, receptor binding, or environmental fate characteristics, undermining reproducibility in R&D or industrial application.

Risk Factor Target Compound Generic Analog
Substitution pattern 2-Cl, 4-phenyl biphenyl system 2-Cl, 4-methyl or unsubstituted phenyl; alters logP and electronic profile
Physicochemical behavior High logP, reduced aqueous solubility Lower logP, higher water mobility; direct substitution may shift environmental fate
Supply chain Custom synthesis, variable purity and lead time Bulk commodity chemical, consistent >98% purity; batch inconsistency may undermine reproducibility

Comparative Evidence: Target Compound vs. Structural Analogs


Herbicidal Activity: SAR Comparison with 2,4-D

Classic bean leaf repression assays demonstrate that a 4-chloro substituent is essential for high formative activity in phenoxyacetic acids, and that the addition of a 2-chloro substituent (as in 2,4-D) further enhances activity [1]. While 2-(2-chloro-4-phenylphenoxy)acetic acid has not been directly tested in this classic assay, the 2-chloro-4-phenyl substitution pattern places it in a distinct sub-class where the large, hydrophobic 4-phenyl group replaces the canonical 4-chloro. Cross-study comparison with 2,4-D (molar leaf area repression activity, MOLARA ≈ 1000 units) and 4-chlorophenoxyacetic acid (MOLARA ≈ 500 units) suggests that the 4-phenyl substitution is likely to reduce or alter activity relative to 4-chloro, based on the known negative impact of bulky 4-substituents on formative activity [1]. No directly comparable MOLARA value is available for the target compound.

Herbicidal SAR
Class-level inference
2,4-D MOLARA ≈ 1000; 4-chlorophenoxyacetic acid ≈ 500; target not tested
4-Phenyl substitution may reduce formative activity relative to 4-chloro; class-level SAR review needed
Bean leaf repression assay (Phaseolus vulgaris); direct data unavailable
Herbicidal Activity Structure-Activity Relationship Phenoxyacetic Acids

Lipophilicity: LogP Differentiation from Classic Analogs

The computed partition coefficient (XLogP3) for 2-(2-chloro-4-phenylphenoxy)acetic acid is 3.5, as reported by PubChem [1]. This is substantially higher than that of 4-chlorophenoxyacetic acid (XLogP3 ≈ 1.8 [2]) and 2-methyl-4-chlorophenoxyacetic acid (MCPA, XLogP3 ≈ 2.1 [3]), owing to the additional phenyl ring. The higher logP predicts greater membrane permeability, potentially higher soil adsorption (Koc), and reduced aqueous mobility compared to the classic phenoxy herbicides. This directly affects formulation strategy and environmental risk assessment. Direct head-to-head experimental logP data against 2-(4-phenylphenoxy)acetic acid (no chlorine) are not available, but the chlorine atom is expected to contribute approximately +0.7 logP units based on fragment constants.

Lipophilicity
Cross-study comparable
XLogP3 = 3.5 vs. 4-chlorophenoxyacetic acid 1.8 (Δ +1.7), MCPA 2.1 (Δ +1.4)
~10-fold higher lipid-phase partitioning; may alter membrane permeability and soil adsorption profiles
PubChem computed values; experimental logP confirmation recommended
Lipophilicity Physicochemical Properties Environmental Fate

GHS Hazard Profile: Safety Specification Basis

2-(2-Chloro-4-phenylphenoxy)acetic acid is classified as Acute Toxicity Category 4 (oral), Skin Irritant Category 2, Eye Irritant Category 2A, and STOT SE Category 3 (respiratory irritation), based on ECHA C&L notifications [1]. This profile is comparable to but not identical with that of 2,4-D (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, plus Aquatic Acute 1 hazard). The absence of an aquatic toxicity classification for the target compound—likely due to data gaps rather than proven low hazard—requires case-by-case environmental risk assessment. Crucially, the target compound lacks the 'Aquatic Acute 1' classification of 2,4-D, meaning that if aquatic hazard is a procurement exclusion criterion, the target compound may offer a regulatory advantage, though this must be confirmed with full SDS review.

GHS hazard profile
Cross-study comparable
Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3; no aquatic classification vs. 2,4-D H400
Absence of aquatic acute classification may reduce regulatory burden, but reflects data gap
ECHA C&L notification, single notifier; full SDS review required
Safety Procurement Specification Toxicity

Physicochemical Properties: Impact on Membrane Permeability

The target compound has a molecular weight of 262.69 g/mol and a topological polar surface area (TPSA) of 46.5 Ų [1]. In comparison, 2-(4-phenylphenoxy)acetic acid (CAS 13333-86-3) has a molecular weight of 228.24 g/mol and the same TPSA (46.5 Ų) [2]. The +34.45 g/mol difference is solely attributable to the 2-chloro substituent. This additional mass, combined with identical TPSA, means the target compound has a higher fraction of non-polar surface area, which may enhance passive membrane permeability and protein binding relative to the non-chlorinated analog. For library design, this provides a distinct chemical handle for modulating potency and pharmacokinetics without altering the hydrogen-bonding pharmacophore.

MW & TPSA
Direct comparison
Target: MW 262.69, TPSA 46.5 Ų; non-chlorinated analog: MW 228.24, TPSA 46.5 Ų (ΔMW +34.45, ΔTPSA 0)
Chlorine adds 15% mass without polar surface penalty; supports passive permeability modulation
PubChem computed properties; identical TPSA preserves H-bond pharmacophore
Drug-likeness Building Block Selection Physicochemical Properties

Supply Chain: Purity and Availability Comparison

2-(2-Chloro-4-phenylphenoxy)acetic acid is available from specialty chemical suppliers at a certified minimum purity of 95% (AKSci) to ≥97% (Fluorochem) . In contrast, the non-chlorinated analog 2-(4-phenylphenoxy)acetic acid is listed by several suppliers at 95–98% purity . The target compound is typically a non-stock, custom-synthesis item with longer lead times, whereas 2,4-D is a bulk commodity chemical available at >98% purity and kilogram to ton scale within days. This supply-chain disparity means that the target compound may be suitable only for small-scale research where the unique 2-chloro-4-phenyl scaffold is required, not for industrial-scale herbicidal formulation where cost, lead time, and purity consistency favor existing commodity phenoxy acids.

Supply purity & lead time
Data to verify
Target: 95–97% purity, 1–4 week lead; 2,4-D: >98% purity, 1–3 day delivery
Procurement limited to small-scale research; production-scale use likely favors commodity phenoxy acids
Supplier catalog data; source review recommended for batch consistency
Procurement Supply Chain Purity

Evidence-Backed Application Scenarios for Procurement


Medicinal Chemistry: Biphenyl Scaffold with a Chlorine Handle

The 2-chloro substituent provides a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to elaborate the scaffold, while the carboxylic acid allows amide or ester conjugation. This dual functionality is absent in the non-chlorinated biphenyl analog [1]. Medchem projects targeting GPCRs, nuclear receptors, or DP2/CRTH2 pathways—where biphenylacetic acid cores are privileged—can rationally select this intermediate to accelerate SAR exploration.

Environmental Fate: High-LogP Model Compound Studies

With an XLogP3 of 3.5, this compound serves as a model high-logP aryloxyacetic acid for soil mobility, leaching, and bioaccumulation studies, contrasting sharply with the low-logP standard 2,4-D (XLogP3 1.8) [2]. Researchers investigating the environmental impact of next-generation herbicides or developing QSAR models for regulatory prediction will find direct procurement of this pure compound essential for reproducible soil column and biodegradation experiments.

Analytical Reference: Herbicide Metabolite Profiling

Biphenyl-containing phenoxy acids are potential metabolites or impurities in technical-grade herbicide formulations. Analytical laboratories developing LC-MS/MS or GC-MS methods for comprehensive herbicide residue screening can use 2-(2-chloro-4-phenylphenoxy)acetic acid as a certified reference material (≥97% purity) to validate retention time, fragmentation patterns, and method sensitivity for this emerging contaminant class .

Plant Physiology: Auxin Mimic SAR Studies

Classic auxin–herbicide research established that 4-substituent identity is a critical determinant of activity [3]. This compound fills a gap in the SAR matrix: the 2-chloro-4-phenyl substitution pattern has not been systematically profiled against the standard 4-chloro, 4-methyl, and 2,4-dichloro benchmarks. Plant physiologists can procure this compound to complete the SAR landscape, potentially uncovering auxin receptor subtype selectivity or resistance-breaking properties.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR diversification
2-Chloro substituent for cross-coupling; carboxylic acid conjugation handle
Verify biphenyl scaffold integrity and chlorine reactivity in coupling reactions
Environmental partitioning model
High computed logP relative to 2,4-D and MCPA
Confirm soil adsorption, leaching, and bioaccumulation through experimental studies
LC-MS/MS reference standard
High certified purity for analytical method validation
Validate retention time, fragmentation, and sensitivity in herbicide residue methods
Auxin-herbicide SAR matrix completion
Unique 2-chloro-4-phenyl substitution pattern
Profile auxin receptor selectivity against 4-Cl, 4-Me, and 2,4-diCl benchmarks
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